3-Cyclopentylmethanesulfonylpropan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
3-(cyclopentylmethylsulfonyl)propan-1-amine |
InChI |
InChI=1S/C9H19NO2S/c10-6-3-7-13(11,12)8-9-4-1-2-5-9/h9H,1-8,10H2 |
InChI Key |
AXNJJFVMBFXCKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CS(=O)(=O)CCCN |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving Sulfonyl and Amine Groups
Elucidation of Reaction Pathways in Sulfone and Sulfonamide Formation
The sulfonyl group is generally stable, but its formation involves several distinct mechanistic pathways. These routes can be broadly categorized into radical and ionic processes, each with unique intermediates and reaction conditions.
Radical-based transformations provide a powerful means for constructing sulfones and sulfonamides, often under mild, photochemically-induced conditions. researchgate.net The generation of sulfonyl radicals is a key initiating step. These radicals can be formed from various precursors and participate in subsequent addition and coupling reactions.
One common strategy involves the homolytic fission of a suitable precursor to generate a sulfonyl radical (RSO₂•). For instance, studies have shown that sulfonyl radical addition/elimination mechanisms can be triggered by photolysis or thermolysis. nih.gov A notable pathway is the β-elimination of a sulfonyl radical from an α-sulfonamidoyl radical, which results in the formation of an imine. nih.gov This process begins with a radical cyclization onto an ene sulfonamide, producing an α-sulfonamidoyl radical intermediate, which then fragments, ejecting the stable sulfonyl radical. nih.gov
Recent research has also explored the use of sulfinyl sulfones as precursors for sulfinyl radicals, which are otherwise challenging to utilize in synthesis due to their tendency to undergo reversible addition to π-systems and homodimerization. nih.govresearchgate.net In this process, the homolytic cleavage of the S–S bond in a sulfinyl sulfone generates both a sulfonyl radical and a sulfinyl radical. nih.gov Mechanistic investigations suggest a sequence of sulfonyl radical addition to an unsaturated bond, followed by radical coupling with the sulfinyl radical, enabling the formation of complex disulfurized molecules. nih.govresearchgate.net
Furthermore, primary sulfonamides can act as bifunctional reagents, serving as both a radical precursor and a nucleophile in certain transformations. researchgate.net Photocatalysis plays a significant role, granting access to novel reactivity under mild conditions for the synthesis of sulfones and sulfonamides. researchgate.net For example, a photoinduced C(sp³)-H sulfination using sodium metabisulfite (B1197395) allows for the formation of sulfinates, which are key precursors to sulfones. researchgate.net
| Radical Precursor Type | Initiation Method | Key Intermediate(s) | Primary Product(s) | Reference(s) |
| Ene Sulfonamides | Photolysis, Thermolysis, Radical Initiator (AIBN) | α-Sulfonamidoyl radical, Phenylsulfonyl radical | Imines, Enamines | nih.gov |
| Sulfinyl Sulfones | Thermal (mild heating) | Sulfonyl radical, Sulfinyl radical | Disulfurized adducts | nih.govresearchgate.net |
| Sodium Metabisulfite | Photoinduced | Sulfinate radical | Sulfinates | researchgate.net |
| Primary Sulfonamides | Photocatalysis | Sulfonamide radical | β,β-disubstituted cyclic amines | researchgate.net |
This table summarizes various radical-based methods for transformations involving sulfonyl groups.
Ionic mechanisms are the more traditional and widely employed routes for sulfone synthesis. thieme-connect.com These methods typically involve nucleophilic attack by a sulfur-containing species or electrophilic attack on an aromatic ring.
The most common ionic pathway is the oxidation of thioethers or sulfoxides. thieme-connect.comwikipedia.org This reaction proceeds sequentially, where a thioether is first oxidized to a sulfoxide, which is then further oxidized to the corresponding sulfone. wikipedia.org Various oxidizing agents can be employed for this transformation.
Another prevalent ionic method is the alkylation of sulfinate salts. thieme-connect.com Sulfinates are excellent nucleophiles and readily react with alkyl halides or other electrophiles to form sulfones. organic-chemistry.org The sulfinate salts themselves can be generated from sulfonyl chlorides via reduction with metals like magnesium. rsc.org This allows for a one-pot, two-step procedure where a sulfonyl chloride is first reduced to a magnesium sulfinate salt, which is then alkylated in situ. rsc.org
Friedel-Crafts-type reactions represent another important class of ionic mechanisms for preparing aryl sulfones. thieme-connect.comwikipedia.org In this approach, a sulfonyl halide or sulfonic acid anhydride (B1165640) is activated by a Lewis acid, such as AlCl₃ or FeCl₃, to generate a potent electrophile (RSO₂⁺), which then undergoes electrophilic aromatic substitution. wikipedia.org
The addition of sulfur dioxide (SO₂) or its surrogates to unsaturated systems also follows an ionic or pericyclic pathway. For example, SO₂ undergoes cycloaddition reactions with dienes to form cyclic sulfones known as sulfolenes, which can be subsequently hydrogenated. wikipedia.org
Mechanistic Insights into Amine Synthesis and Derivatization
The primary amine in 3-Cyclopentylmethanesulfonylpropan-1-amine is a versatile functional group that can be synthesized through various catalytic reductions and can itself direct further functionalization of the molecule.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of typically inert C-H bonds, including those adjacent to amine groups. youtube.com Aliphatic amines, which are common in pharmaceuticals, can be challenging substrates due to their potential to coordinate strongly to and deactivate metal catalysts. acs.org
Mechanistic studies on palladium-catalyzed C-H amination have provided significant insights. acs.orgacs.org In one such system, an unprotected aliphatic amine can direct the C-H activation of an adjacent methyl group. acs.org The proposed mechanism involves the initial coordination of the amine to a palladium(II) catalyst. acs.org This is followed by an intramolecular C-H activation step, often described as a concerted metalation-deprotonation (CMD) event, to form a cyclometalated intermediate, such as a four-membered palladacycle. acs.orgrsc.org This intermediate is then oxidized, for example by PhI(OAc)₂, to a Pd(IV) species, which subsequently undergoes reductive elimination to form the new C-N bond and regenerate the active catalyst. acs.org Kinetic studies have revealed that the formation of off-cycle bis-amine palladium complexes can inhibit the reaction; this can be suppressed by the addition of an acid like acetic acid, thereby improving reaction rates and yields. acs.orgacs.org
The reduction of amides is a fundamental transformation for the synthesis of amines, including primary amines from primary amides. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, catalytic methods are often preferred for their improved selectivity and milder conditions. wikipedia.orgyoutube.com
Catalytic hydrogenation is one approach, though it often requires high pressures and temperatures. wikipedia.org More recent developments include the use of well-defined ruthenium pincer complexes that can hydrogenate amides to amines and alcohols under milder conditions. acs.org A plausible mechanism for these catalysts involves metal-ligand cooperation (MLC). The catalytic cycle is proposed to start with the dearomatized PNNH-Ru(II) dihydride complex. The rate-determining step is the reaction of the amide with this dihydride complex. acs.org
Hydrosilylation, catalyzed by various transition metals or even metal-free systems, offers another efficient pathway. organic-chemistry.org Iridium-catalyzed systems can reduce secondary amides stepwise, first to an imine intermediate and then to the secondary amine. organic-chemistry.org Transition metal-free catalysis has been achieved using an abnormal N-heterocyclic carbene (aNHC) based potassium complex. nih.gov The proposed mechanism involves the activation of the amide by the Lewis acidic potassium ion, followed by hydroboration. The resulting N-borylated imine undergoes a second catalytic cycle of reduction to yield the amine. nih.gov
| Catalyst System | Reductant | Amide Scope | Key Mechanistic Feature | Reference(s) |
| Ruthenium Pincer Complex | H₂ | Primary, Secondary, Tertiary | Metal-Ligand Cooperation (MLC) | acs.org |
| aNHC-Potassium Complex | Pinacolborane (HBpin) | Primary | Lewis acidic activation by K⁺ | nih.gov |
| [Ir(COE)₂Cl]₂ | Diethylsilane | Secondary | Stepwise reduction via imine intermediate | organic-chemistry.org |
| Electrophilic Phosphonium Cation (EPC) | Silanes | N-trifluoroacetamides | Frustrated Lewis Pair (FLP) hydrosilylation | rsc.org |
| Y[N(TMS)₂]₃ | Pinacolborane (HBpin) | Secondary, Tertiary | Homogeneous catalysis | organic-chemistry.org |
This table presents a comparison of different catalytic systems for the reduction of amides to amines.
Amines themselves are crucial in catalysis, particularly in aminocatalysis, where they act as catalysts rather than substrates. researchgate.net Primary and secondary amines can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. nih.gov
In the context of iminium ion catalysis, a secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. nih.gov Mechanistic studies have confirmed the formation of these iminium ion intermediates. nih.gov While primary amines like lysine (B10760008) residues are common in natural enzymes, the incorporation of secondary amines into protein scaffolds has expanded the scope of artificial enzymes, demonstrating synergistic effects between the catalytic group and the protein binding pocket. researchgate.net
Amines can also be formed via electrophilic amination, where a carbon nucleophile (like an enolate or organometallic reagent) attacks an electrophilic nitrogen source. wikipedia.org Reagents used for this purpose include hydroxylamine (B1172632) derivatives and azo compounds. wikipedia.org This pathway represents the reverse polarity of the more common nucleophilic amination, where an amine acts as the nucleophile.
Finally, the reductive activation of dioxygen by transition-metal complexes is a critical process in many oxidation reactions. The ligand environment, which can include amine donors, plays a central role in tuning the reactivity of the metal center. acs.org Nonheme iron complexes with N-donor ligands, for example, can activate O₂ for substrate oxidation or for the oxygen reduction reaction (ORR). acs.org
Kinetic Studies and Identification of Rate-Determining Steps
In the synthesis of sulfonamides, which share the core sulfonyl group, kinetic analysis is crucial. For instance, in the electrochemical oxidative coupling of thiols and amines to form sulfonamides, the reaction is remarkably fast, often completed within minutes. acs.org The proposed mechanism involves several steps, including the formation of an aminium radical, its reaction with a disulfide, and subsequent oxidation steps. acs.org Identifying the RDS in such a multi-step process is key to optimizing reaction conditions for efficiency and yield.
Radical clock experiments are a powerful tool for determining the rates of fast radical reactions. In a study involving the reaction of alkyl radicals with sulfinylamines, a related class of organosulfur compounds, the rate constant for the radical addition was determined to be 2.8 × 10⁸ M⁻¹ s⁻¹. rsc.org This high rate constant indicates a very fast reaction, suggesting that if such a radical step were part of a larger mechanism, it would be unlikely to be the rate-determining step. rsc.org
The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. acs.orgnih.gov The generally accepted mechanism proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. In many cases, the initial nucleophilic attack is the rate-determining step.
The following table illustrates hypothetical rate constants for key steps that could be involved in reactions of sulfonyl-containing amines, based on analogous systems.
| Reaction Step | Hypothetical Rate Constant (k) | Potential Rate-Determining Step? |
| Nucleophilic attack of amine on an electrophile | Varies (slow to fast) | Often Yes |
| Formation of aminium radical via electro-oxidation | Fast | Unlikely |
| Radical addition to a sulfur center | ~ 2.8 × 10⁸ M⁻¹ s⁻¹ | Unlikely |
| Oxidation of a sulfenamide (B3320178) intermediate | Varies | Possible |
Understanding these kinetic parameters allows chemists to manipulate reaction conditions to favor desired pathways and improve the synthesis of complex molecules containing the sulfonyl and amine moieties.
Application of Computational Methodologies for Mechanistic Postulation
In the absence of direct experimental evidence, or as a means to complement it, computational chemistry has become an indispensable tool for postulating and understanding reaction mechanisms involving sulfonyl and amine groups. mdpi.com Density Functional Theory (DFT) and other quantum chemical methods are used to model reaction pathways, calculate the energies of reactants, transition states, and products, and thereby predict the most likely mechanism. rsc.orgmdpi.com
For example, in the radical-mediated synthesis of sulfinamides from carboxylic acids, computational studies were employed to explain the observed regioselectivity. rsc.org Calculations of the Gibbs free energy (ΔG) showed that while the addition of an alkyl radical to the nitrogen atom of a sulfinylamine was thermodynamically more favorable, the addition to the sulfur atom was kinetically preferred due to a lower activation barrier. rsc.org This highlights the power of computational models to distinguish between thermodynamic and kinetic control, a crucial aspect of mechanistic analysis. rsc.org
Machine learning (ML) models are also emerging as a powerful predictive tool in chemistry. By training an algorithm on a dataset of experimental results, it's possible to predict the efficiency of a reaction for new, untested substrates. In one study, a Support Vector Regression (SVR) model was developed to predict the efficiency of a decarboxylative sulfinamidation reaction based on computationally derived features of the reactants, such as steric parameters and molecular orbital energies. rsc.org This approach demonstrates the potential for machine learning to guide synthetic planning and accelerate the discovery of new chemical transformations. rsc.org
Computational studies can also elucidate the structure and electronic properties of key intermediates. For instance, in the electrochemical synthesis of sulfonamides, a proposed mechanism involves the formation of an aminium radical intermediate. acs.orgrsc.org Computational modeling can provide insights into the stability, spin density distribution, and subsequent reactivity of such transient species, which are often difficult to observe experimentally. rsc.org
The table below summarizes various computational methods and their applications in studying reactions of compounds with sulfonyl and amine groups.
| Computational Method | Application | Example from Literature |
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state structures, and thermodynamic/kinetic favorability. | Used to show kinetic preference for radical addition to sulfur over nitrogen in sulfinylamines. rsc.org |
| Machine Learning (ML) | Prediction of reaction outcomes (e.g., yield, efficiency) based on substrate features. | An SVR model predicted the efficiency of a sulfinamidation reaction with good accuracy. rsc.org |
| Molecular Dynamics (MD) | Simulation of molecular motion and solvent effects to understand dynamic processes in a reaction. | Can be used to study the conformational changes of reactants leading up to the transition state. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and non-covalent interactions. | Can provide insight into the nature of the sulfur-oxygen and sulfur-nitrogen bonds in the sulfonyl group. |
These computational tools provide a powerful lens through which the complex mechanistic details of reactions involving molecules like this compound can be investigated, often guiding experimental work and leading to a deeper understanding of chemical reactivity. mdpi.com
Computational Chemistry Approaches for 3 Cyclopentylmethanesulfonylpropan 1 Amine Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to determine the electronic structure of a molecule. These calculations provide fundamental information about molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, electronic properties, and energies of molecules and transition states. For 3-Cyclopentylmethanesulfonylpropan-1-amine, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule.
The process involves optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various properties can be calculated. DFT is also instrumental in studying reaction mechanisms by locating and characterizing transition state structures, which are the highest energy points along a reaction coordinate. This analysis helps in understanding the kinetic feasibility of a chemical transformation involving the amine. For instance, DFT calculations have been successfully used to analyze the molecular structure of related silylamines and other organic compounds. researchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Lengths | ||
| S=O | 1.45 Å | |
| S-C (sulfonyl) | 1.78 Å | |
| C-N (amine) | 1.47 Å | |
| C-C (cyclopentyl) | 1.54 Å | |
| Bond Angles | ||
| O=S=O | 119.5° | |
| C-S-C | 105.0° | |
| C-C-N | 112.1° | |
| Total Energy | -955.4 Hartree |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net
The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). The energy of the LUMO is related to the electron affinity and electrophilicity (tendency to accept electrons). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the primary amine group (-NH2) and the sulfonyl group (-SO2-) will significantly influence the nature and location of these frontier orbitals.
Table 2: Representative FMO Analysis Data for this compound
| Parameter | Description | Illustrative Energy Value (eV) | Implication for Reactivity |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -9.25 | Indicates the electron-donating capability (nucleophilicity), likely localized around the amine group. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | 1.15 | Indicates the electron-accepting capability (electrophilicity). |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 10.40 | A large gap suggests high molecular stability and lower overall reactivity. |
| Ionization Potential (I) | -E(HOMO) | 9.25 | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | -1.15 | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 5.20 | Measures resistance to change in electron distribution. |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict how molecules will interact. uni-muenchen.de It illustrates the charge distribution of a molecule in three-dimensional space and helps in identifying the regions that are rich or deficient in electrons. wolfram.com The MEP map is colored according to the electrostatic potential values on the surface of the molecule. Typically, red indicates regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow indicate areas with intermediate or near-zero potential. researchgate.net
For this compound, the MEP map would reveal electron-rich areas around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. These sites would appear in shades of red or yellow, marking them as likely sites for hydrogen bonding or interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would be electron-poor and appear blue, indicating their potential to act as hydrogen bond donors. researchgate.netnih.gov
Table 3: Predicted MEP Values at Key Regions of this compound
| Molecular Region | Atom(s) | Predicted Potential Range (kcal/mol) | Color on MEP Map | Predicted Interaction Type |
| Most Negative | Oxygen atoms (Sulfonyl) | -45 to -30 | Red | Electrophilic attack, Hydrogen bond acceptor |
| Negative | Nitrogen atom (Amine) | -30 to -15 | Yellow/Orange | Electrophilic attack, Hydrogen bond acceptor |
| Near Zero | Cyclopentyl and Alkyl Chain Carbons | -5 to +5 | Green | Van der Waals / Hydrophobic interactions |
| Positive | Amine Hydrogens | +25 to +40 | Blue | Nucleophilic attack, Hydrogen bond donor |
Molecular Modeling and Simulation for Conformational and Interaction Studies
While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques are used to study the larger-scale behavior of molecules, including their conformational flexibility and interactions with other molecules over time.
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when it binds to a specific target, typically a protein or enzyme receptor. nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction within the active site of a biological target. nih.gov
For this compound, docking studies could be performed against various receptors to explore its potential as a therapeutic agent. The process involves generating multiple possible conformations of the amine and placing them within the binding pocket of the target protein. A scoring function is then used to estimate the binding affinity (often expressed in kcal/mol), with lower scores indicating a more favorable interaction. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. researchgate.net
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value/Description |
| Target Protein | Hypothetical Serine/Threonine Kinase (PDB ID: XXXX) |
| Binding Affinity (Score) | -8.5 kcal/mol |
| Predicted Interactions | |
| Hydrogen Bonds | Amine (-NH2) group with Asp145; Sulfonyl (-SO2) oxygen with Lys72 |
| Hydrophobic Interactions | Cyclopentyl ring with Val55, Leu130, Ala70 |
| Electrostatic Interactions | Protonated amine with a negatively charged residue in the binding pocket |
| Predicted Orientation | The cyclopentyl group occupies a hydrophobic pocket, while the polar sulfonyl-amine tail forms hydrogen bonds at the entrance of the active site. |
Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. This technique is invaluable for studying the conformational flexibility of molecules and the stability of ligand-protein complexes. osti.govnih.gov
Table 5: Typical Parameters and Outputs from an MD Simulation of a Ligand-Protein Complex
| Parameter | Description | Typical Value/Observation for a Stable Complex |
| Simulation Time | Total duration of the simulation. | 100 ns |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the ligand's position from the initial docked pose. | Fluctuates around a stable value (e.g., < 2.5 Å). |
| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual atoms or residues in the protein. | Low fluctuation for residues in the binding site indicates stable interaction. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Key hydrogen bonds identified in docking persist for >80% of the simulation time. |
| Binding Free Energy (e.g., MM/PBSA) | Post-simulation calculation to estimate the strength of the binding. | A favorable (negative) binding free energy. |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
There is no publicly available information on the development or application of QSAR or 3D-QSAR models specifically for this compound. Such studies would typically involve correlating the structural features of this molecule and its analogues with their biological activities, but this research has not been reported.
Development and Validation of Predictive Models
No predictive QSAR models for this compound have been described in the literature. The process of developing and validating such models requires a dataset of related compounds with measured biological activity, which is not available.
Descriptor Selection and Statistical Analysis for Biological Correlates
Without established QSAR models, there is no information regarding the selection of molecular descriptors or the statistical methods used to analyze the biological correlates of this compound.
Machine Learning and Artificial Intelligence in Molecular Design
Predictive Models for Synthetic Route Design and Reaction Outcomes
There are no published predictive models detailing the synthetic routes or reaction outcomes for this compound using machine learning. Research in this area focuses on general reaction prediction systems rather than specific molecules unless they are part of a larger study.
Exploration of Chemical Space and Scaffold Diversification
Information on the exploration of the chemical space surrounding the this compound scaffold is not available. Studies on scaffold diversification are common in medicinal chemistry but have not been specifically reported for this compound. researchgate.netnih.gov
Advanced Analytical Characterization Techniques for Sulfonylpropanamine Compounds
Chromatographic Separation and Hyphenated Techniques
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse method for assessing the purity of non-volatile or thermally sensitive compounds. For an ionic compound like 3-Cyclopentylmethanesulfonylpropan-1-amine, reversed-phase HPLC on a C18 column is a common approach. researchgate.net However, because it is a basic amine, mobile phase modifiers are often required to achieve good peak shape and prevent tailing. biotage.com The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid protonates the amine, improving its interaction with the stationary phase. biotage.com Alternatively, using a buffered mobile phase can control the ionization state. biotage.com Since the compound lacks a strong UV chromophore, detection can be achieved using a Universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by mass spectrometry. nih.gov
Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase. While potentially applicable, the primary amine in this compound can lead to poor peak shape and potential thermal degradation on the column. Derivatization of the amine group, for example, through acylation, can improve its volatility and thermal stability, leading to more robust and reproducible analysis. When using GC, care must be taken with the choice of injection solvent, as reactive solvents like methanol (B129727) or ethanol (B145695) can sometimes form condensation products with primary amines in the hot injector. nih.gov
Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for analyzing complex mixtures and providing definitive identification of components. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. nih.gov It is an excellent tool for identifying and quantifying volatile components in a sample. For this compound (likely after derivatization), GC-MS would provide both the retention time (a characteristic of the compound under specific GC conditions) and a mass spectrum for each separated peak, allowing for confident identification of the main component and any impurities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is one of the most powerful and widely used analytical techniques in modern chemistry. nih.govnih.gov It directly couples HPLC with a mass spectrometer, allowing for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. nih.gov For this compound, an LC-MS method would provide its retention time and its mass spectrum, enabling both quantification and confirmation of its identity in a single analysis. Tandem MS (LC-MS/MS) can be used to further confirm the structure of the eluting peak. nih.govnih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a highly advanced technique that directly couples an HPLC system to an NMR spectrometer. mdpi.comnih.gov This allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. While less sensitive than MS, LC-NMR provides complete and unambiguous structural information, making it invaluable for the definitive identification of unknown impurities or metabolites in a complex mixture without the need for prior isolation. hebmu.edu.cnresearchgate.net Stop-flow LC-NMR, where the chromatographic flow is paused to acquire data on a peak of interest, can be used to run more time-consuming 2D NMR experiments for complete structural elucidation. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This powerful analytical method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, which is crucial for establishing the absolute stereochemistry of chiral centers and understanding the conformational preferences of flexible molecules like this compound.
The fundamental principle of single-crystal X-ray diffraction lies in the scattering of X-rays by the electron clouds of the atoms in a crystal. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined with high precision.
For chiral molecules, X-ray crystallography can be employed to determine the absolute configuration, which is the actual spatial arrangement of substituents around a stereocenter. This is often achieved through the use of anomalous dispersion, where the presence of a sufficiently heavy atom in the structure causes small, but measurable, differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry. rsc.orgrcsb.orgmdpi.com In the absence of a heavy atom, derivatization with a chiral reagent of known absolute configuration can be utilized. rsc.org
Detailed Research Findings
While specific crystallographic data for this compound is not publicly available, analysis of structurally related compounds in the Cambridge Structural Database (CSD) provides valuable insights into the expected molecular geometry and packing. imet-db.rucam.ac.uk Studies on various aliphatic sulfonamides and sulfones offer a basis for predicting the key structural parameters. rcsb.orgresearchgate.net
For instance, the geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. Research on a range of sulfone compounds has shown that S=O bond distances typically range from 1.392(5) to 1.463(3) Å, and S-C bond distances are in the range of 1.743(7) to 1.790(3) Å. rsc.org The O-S-O bond angle is generally found to be between 116.7(2)° and 120.61(8)°, while the C-S-C bond angle is more acute, varying from 101.1(3)° to 106.80(14)°. rsc.org
In the case of this compound, the flexible propane (B168953) chain and the cyclopentyl ring introduce conformational variability. The crystal structure would reveal the preferred torsion angles of the C-C-C-N and C-S-C-C backbones. The cyclopentyl ring itself can adopt various puckered conformations, such as the envelope or twist forms, and its orientation relative to the sulfonyl group would be fixed in the crystalline state.
Intermolecular interactions, particularly hydrogen bonding, are expected to play a significant role in the crystal packing of this compound. The primary amine group is a potent hydrogen bond donor, while the sulfonyl oxygen atoms are effective hydrogen bond acceptors. It is anticipated that strong N-H···O hydrogen bonds would be a dominant feature, linking the molecules into chains or more complex three-dimensional networks, similar to what is observed in the crystal structures of taurine (B1682933) and other aminosulfonic acids. mdpi.comresearchgate.net The crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, for example, exhibits infinite hydrogen-bonded chains involving the sulfonyl urea (B33335) moiety. nih.govresearchgate.net
Polymorphism, the ability of a compound to crystallize in different crystal structures, is a well-documented phenomenon for sulfonamides. mdpi.comresearchgate.net Different polymorphs can exhibit distinct conformations and intermolecular interactions, which in turn can influence the physicochemical properties of the solid. X-ray crystallography is the primary tool for identifying and characterizing these different crystalline forms. researchgate.net
Interactive Data Table: Expected Crystallographic Parameters for Sulfonylpropanamine Compounds
The following table provides a summary of expected crystallographic parameters for a compound like this compound, based on data from structurally related molecules.
| Parameter | Expected Range/Value | Structural Feature | Reference(s) |
| Bond Lengths (Å) | |||
| S=O | 1.39 - 1.46 | Sulfonyl Group | rsc.org |
| S-C (sulfonyl-alkyl) | 1.74 - 1.79 | Sulfonyl Group | rsc.org |
| C-S | ~1.77 | Sulfonyl Group | rsc.org |
| C-N (amine) | ~1.47 | Propanamine Chain | nih.gov |
| C-C (aliphatic) | ~1.53 | Propanamine/Cyclopentyl | nih.gov |
| Bond Angles (°) | |||
| O-S-O | 117 - 121 | Sulfonyl Group | rsc.org |
| C-S-C | 101 - 107 | Sulfonyl Group | rsc.org |
| C-C-N | ~110 | Propanamine Chain | nih.gov |
| Torsion Angles (°) | Variable | Conformational Analysis | researchgate.net |
| Hydrogen Bonds | |||
| N-H···O | Strong, directional | Intermolecular Packing | researchgate.netnih.gov |
Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound.” As a result, it is not possible to generate an article that is solely focused on this specific molecule and adheres to the detailed outline provided.
The instructions to generate content strictly adhering to the provided outline, with a singular focus on "this compound," cannot be fulfilled due to the absence of research findings, biological data, or applications related to this particular compound.
General information on the broader class of sulfonylpropanamine scaffolds and their applications in areas such as chemical probe development and therapeutic research is available. However, discussing these general topics would deviate from the explicit requirement to focus only on "this compound." To maintain scientific accuracy and adhere to the user's strict constraints, the article cannot be written.
Advanced Applications and Future Research Directions of Sulfonylpropanamine Scaffolds
Emerging Trends in Chemical Discovery and Optimization
Integration of High-Throughput Experimentation and Robotics for Library Generation
The generation of large and diverse compound libraries is a cornerstone of modern drug discovery and materials science. High-throughput experimentation (HTE) and robotics have emerged as transformative technologies in this endeavor, enabling the rapid synthesis and screening of thousands of compounds. nih.gov For sulfonylpropanamine scaffolds, these automated approaches offer a pathway to efficiently explore the vast chemical space surrounding this core structure.
Automated synthesis platforms can significantly accelerate the generation of sulfonylpropanamine libraries. ajchem-b.comrsc.org These systems, which can include customized robotic arms and software-controlled modules, can perform a wide range of chemical reactions, including the coupling of various amines and sulfonyl chlorides, which are the fundamental building blocks of many sulfonamide derivatives. ajchem-b.comnih.govresearchgate.net The use of solid-phase synthesis in conjunction with robotics further streamlines the process by simplifying purification and handling. ajchem-b.com
Table 1: Comparison of Manual vs. Robotic Synthesis for Compound Library Generation
| Feature | Manual Synthesis | Robotic Synthesis |
|---|---|---|
| Throughput | Low (tens of compounds per week) | High (thousands of compounds per day) nih.gov |
| Reproducibility | Prone to human error | High and consistent ajchem-b.com |
| Reagent Usage | Higher volumes required | Miniaturized, reducing waste and cost |
| Data Logging | Manual and can be inconsistent | Automated and comprehensive |
| Time to Library | Weeks to months | Days to weeks |
A key advantage of robotic systems is the ability to perform parallel synthesis, where multiple reactions are run simultaneously under different conditions. This allows for the rapid optimization of reaction conditions and the exploration of a wide range of structural modifications to the sulfonylpropanamine scaffold. For instance, by varying the cyclopentylmethanesulfonyl moiety and the propan-1-amine portion of the molecule, a vast library of analogues can be generated to probe structure-activity relationships (SAR).
Once a library is synthesized, high-throughput screening (HTS) is employed to identify compounds with desired biological or material properties. nih.govijpsjournal.comajchem-b.com HTS utilizes automated liquid handlers and plate readers to test the activity of thousands of compounds in a short period. nih.gov The data generated from HTS can then be used to inform the next round of library design, creating an iterative cycle of design, synthesis, and testing that rapidly converges on lead compounds.
AI-Driven Retrosynthesis and Reaction Pathway Prediction
Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a complex task that has traditionally relied on the intuition and experience of expert chemists. AI models, particularly those based on machine learning and deep learning, can be trained on vast databases of known chemical reactions to predict plausible retrosynthetic disconnections. These models can identify not only common and well-established reaction pathways but also novel and non-intuitive routes that a human chemist might overlook.
Table 2: AI-Powered Retrosynthesis Platforms
| Platform | Key Features | Underlying Technology |
|---|---|---|
| IBM RXN for Chemistry | Cloud-based platform for reaction prediction and retrosynthesis. | Transformer-based neural networks trained on millions of reactions. nih.gov |
| ChemGPT Discover | AI-driven platform for "retro drug discovery," integrating protein structure analysis and scaffold generation. | Large Language Models (LLMs) and generative models. researchgate.net |
| Synthia™ (formerly Chematica) | Commercial software that plans synthetic pathways considering factors like cost and reagent availability. | Rule-based expert system combined with machine learning algorithms. |
For the synthesis of sulfonylpropanamines, AI tools can be particularly valuable. For instance, machine learning models have been successfully applied to predict the reactivity of N-sulfonylimines, a class of compounds structurally related to sulfonylpropanamines. ajchem-b.com These models can help chemists understand the factors that influence reaction outcomes and guide the selection of optimal reaction conditions. Furthermore, AI can predict potential side reactions and byproducts, allowing for the design of cleaner and more efficient synthetic routes.
The integration of AI with robotic synthesis platforms represents a powerful synergy. AI can design the synthetic pathways, and robotics can execute them, creating a fully automated workflow from molecular design to compound synthesis. This "closed-loop" approach has the potential to dramatically accelerate the discovery and development of new molecules based on the sulfonylpropanamine scaffold.
Sustainable Chemistry Principles in Sulfonylpropanamine Synthesis
The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental impact. rsc.org The synthesis of sulfonylpropanamine scaffolds can be made more sustainable by adhering to these principles, which focus on waste reduction, the use of renewable resources, and the design of safer chemical processes. nih.gov
The twelve principles of green chemistry provide a framework for developing more environmentally friendly synthetic methods. rsc.org For the synthesis of sulfonylpropanamines, several of these principles are particularly relevant:
Prevention of Waste: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a key goal.
Safer Solvents and Auxiliaries: Traditional organic solvents are often toxic and volatile. Replacing them with greener alternatives such as water, ethanol (B145695), or supercritical CO2 can significantly reduce the environmental footprint of a synthesis. Recent studies have demonstrated the successful synthesis of sulfonamides in water, eliminating the need for hazardous organic solvents. ajchem-b.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. The development of efficient catalysts for the formation of the sulfonamide bond is an active area of research.
Design for Degradation: Designing molecules that will break down into benign substances after their intended use can prevent the accumulation of persistent pollutants in the environment.
Table 3: Green Chemistry Approaches for Amine and Sulfonamide Synthesis
| Green Chemistry Principle | Application in Amine/Sulfonamide Synthesis | Reference |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis of amines from renewable resources. | |
| Safer Solvents | Synthesis of sulfonamides and amines in water. | ajchem-b.com |
| Catalysis | Use of platinum nanowires as a catalyst for tertiary amine synthesis. | |
| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis of sulfonamides. |
| One-Pot Synthesis | Facile, one-pot synthesis of cyclic amines. | ijpsjournal.com |
By incorporating these green chemistry principles into the synthesis of 3-Cyclopentylmethanesulfonylpropan-1-amine and other sulfonylpropanamine derivatives, it is possible to develop manufacturing processes that are not only efficient and cost-effective but also environmentally responsible.
Future Prospects and Interdisciplinary Research Opportunities
The sulfonylpropanamine scaffold holds considerable promise for a wide range of applications, and its future development will likely be driven by interdisciplinary research collaborations. While the initial focus may be on medicinal chemistry, the unique properties of these compounds could also be leveraged in materials science, chemical biology, and beyond.
In medicinal chemistry, sulfonamides are a well-established class of drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. ajchem-b.com The sulfonylpropanamine scaffold offers a novel chemical space to explore for the development of new therapeutics. Future research will likely focus on synthesizing and screening libraries of sulfonylpropanamine derivatives to identify compounds with potent and selective activity against a variety of biological targets. The increasing availability of bioactive compound scaffolds provides a strong basis for successful lead discovery and scaffold hopping endeavors. researchgate.net
The field of chemical biology offers exciting opportunities for the application of sulfonylpropanamine scaffolds. For example, sulfonyl fluorides and related compounds have been used as covalent inhibitors to target specific amino acid residues in proteins. nih.gov This approach can lead to drugs with higher potency and longer duration of action. The sulfonylpropanamine scaffold could be functionalized with reactive groups to create novel covalent probes for studying protein function and identifying new drug targets.
Beyond the life sciences, sulfonylpropanamine derivatives may also find applications in materials science. The sulfonamide group is known to participate in hydrogen bonding, which can influence the self-assembly and bulk properties of materials. By systematically modifying the structure of the sulfonylpropanamine scaffold, it may be possible to create new polymers, gels, and other materials with tailored properties for applications in areas such as electronics, coatings, and separations.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Cyclopentylmethanesulfonylpropan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopentyl group introduction via alkylation or cyclopropane ring-opening reactions, followed by sulfonylation. Key steps include:
- Cyclopentylation : Use of nickel hydrides or lithium aluminum hydride (LiAlH4) in anhydrous solvents (e.g., THF) under reflux (60–90°C) for efficient amine alkylation .
- Sulfonylation : Methanesulfonyl chloride in dichloromethane (DCM) with a base like 4-methylmorpholine to neutralize HCl byproducts, achieving ~70–85% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Critical Factors : Temperature control during sulfonylation prevents decomposition, while excess sulfonyl chloride ensures complete conversion .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR (CDCl3) reveals cyclopentyl protons as multiplet peaks (δ 1.5–2.2 ppm) and sulfonyl group proximity via deshielded methylene protons (δ 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 249.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) monitors purity (>98%) and detects polar byproducts (e.g., unreacted amine) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopentyl vs. cyclohexyl groups) impact the compound’s biological activity and target selectivity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., 3-Cyclohexylmethanesulfonylpropan-1-amine) and assess binding affinity via surface plasmon resonance (SPR) or radioligand assays. Cyclopentyl derivatives show higher rigidity, enhancing binding to enzymes like monoamine oxidases (MAOs) compared to flexible cyclohexyl analogs .
- Molecular Dynamics (MD) : Simulations (e.g., AMBER or GROMACS) highlight how cyclopentyl groups stabilize hydrophobic pockets in target proteins, reducing off-target effects .
Q. How can researchers resolve contradictions in pharmacological data arising from different assay conditions (e.g., cell-based vs. in vitro enzymatic assays)?
- Methodological Answer :
- Assay Optimization : Standardize buffer pH (e.g., 7.4 for physiological conditions) and co-factor concentrations (e.g., NADPH for cytochrome P450 interactions).
- Data Normalization : Use internal controls (e.g., 3-(Trimethylsilyl)propane-1-sulfonic acid as an NMR reference) to correct for instrument variability .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies. For example, cell membrane permeability differences may explain lower IC50 values in cell-based assays vs. purified enzyme studies .
Q. What computational approaches are recommended to study the compound’s interactions with biological targets (e.g., GPCRs or ion channels)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding modes. The sulfonyl group often forms hydrogen bonds with conserved residues (e.g., Asp113 in β2-adrenergic receptors) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electron transfer mechanisms in enzyme active sites, such as MAO-B, where the cyclopentyl group modulates substrate orientation .
- Machine Learning : Train models on PubChem BioAssay data (e.g., AID 1259371) to predict off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
